ethyl 4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.08307817 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Modifications and Antimicrobial Study
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against strains of bacteria and fungi. Structural modifications of this compound have led to the synthesis of derivatives with confirmed structures through spectral techniques. These compounds showed significant antimicrobial activity, highlighting their potential as bioactive molecules in scientific research (Desai, Bhatt, & Joshi, 2019).
Isomerization in Thiazoline Peptides
Research on the isomerization of amino acid components in thiazoline peptides has been conducted. This study involved the synthesis of derivatives similar to the specified compound, indicating the racemization of the amino acid residue connected to the thiazoline ring during formation, which is crucial for understanding peptide stability and function (Hirotsu, Shiba, & Kaneko, 1970).
Michael-like Addition Strategy
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate and its analogs have been synthesized using a Michael-like addition of various secondary amines. This research highlights the compound's versatility as a precursor for the synthesis of analogs, which could have various scientific applications (Boy & Guernon, 2005).
Synthesis and Structural Analysis
The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds has been determined, providing insights into their molecular associations and hydrogen bonding, which is fundamental for the development of new molecules with potential scientific and pharmaceutical applications (Lynch & Mcclenaghan, 2004).
Antimicrobial Evaluation of Thiazolo[4,5-d]pyrimidines
Starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, new compounds with significant antimicrobial activity were synthesized. This study demonstrates the potential of these derivatives in contributing to the development of new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets in the body, leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 4-methyl-2-(oxolane-2-carbonylamino)-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h8H,3-6H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBWAFCBCCAYKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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